Artemicapin C
Description
Artemicapin C (CAS: 334007-19-1) is a coumarin derivative isolated from Artemisia species, notably Artemisia capillaris and Artemisia apiacea . It is primarily utilized in pharmacological research, with studies highlighting its antiplatelet aggregation properties and moderate anti-HIV activity . Structurally, it belongs to the coumarin family, characterized by a benzopyrone backbone with specific substituents that influence its bioactivity. Its isolation alongside other artemicapins (A, B, D) underscores its role in natural product drug discovery .
Properties
IUPAC Name |
4-hydroxy-[1,3]dioxolo[4,5-h]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-6-3-5-1-2-7(12)15-8(5)10-9(6)13-4-14-10/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFIQORTLXDLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(C=C3C=CC(=O)OC3=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469703 | |
| Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334007-19-1 | |
| Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-1,3-Dioxolo4,5-hbenzopyran-8-one, 4-hydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenolic compounds and aldehydes in the presence of acidic catalysts to facilitate the formation of the coumarin structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing by-products .
Chemical Reactions Analysis
Analysis of Search Results
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Source : Focuses on the chemical composition and bioactivity of C. campinarensis essential oil (germacrene D, bicyclogermacrene, δ-elemene) but does not mention "Artemicapin C."
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Source : Investigates conformational changes in artemin , a molecular chaperone protein from Artemia cysts under stress. This is unrelated to "this compound," which appears to be a distinct compound.
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Sources [2, 4–7] : Discuss chemical kinetics, reaction optimization, and catalysis but lack any reference to "this compound."
Potential Sources of Confusion
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Terminology : "this compound" may be a misspelling or a non-standardized name. For example:
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Nomenclature : The suffix "-capin" is not aligned with IUPAC naming conventions, suggesting either a typographical error or a proprietary designation.
Recommendations for Further Research
If "this compound" is a novel or obscure compound, consider the following steps:
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Verify the name through databases like:
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PubChem (https://pubchem.ncbi.nlm.nih.gov/)
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SciFinder (https://scifinder.cas.org/)
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Reaxys (https://www.reaxys.com/).
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Explore structural analogs : If the compound is related to artemisinin derivatives or sesquiterpenes, review literature on:
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Artemisinin-based peroxides (e.g., arteether, artesunate).
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Sesquiterpene lactones from Artemisia species.
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Consult synthetic studies : Investigate recent publications on terpene functionalization or catalytic C–C coupling reactions (e.g., deaminative cross-coupling in Source ).
Scientific Research Applications
Pharmacological Properties
Artemicapin C exhibits several pharmacological properties that make it a subject of interest in scientific research:
- Antioxidant Activity : Studies have indicated that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases.
- Anti-inflammatory Effects : Research has shown that this compound can inhibit inflammatory pathways, suggesting its potential use in treating inflammatory conditions.
- Antimicrobial Activity : this compound has demonstrated antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
2.1. Diabetes Management
Recent studies have highlighted the potential of this compound as an inhibitor of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are critical targets in diabetes management. By inhibiting these enzymes, this compound may help regulate blood sugar levels effectively .
2.2. Cancer Research
This compound's ability to induce apoptosis in cancer cells has been documented, suggesting its role as a potential anticancer agent. It may enhance the efficacy of existing chemotherapeutic agents or be used as a standalone treatment in certain cancer types.
Case Studies and Research Findings
Several case studies have been conducted to explore the applications of this compound further:
- Study on Antioxidant Properties : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced oxidative stress markers in vitro, indicating its potential for use in formulations aimed at combating oxidative damage .
- Clinical Trials for Diabetes : Ongoing clinical trials are investigating the efficacy of this compound in managing type 2 diabetes. Preliminary results suggest promising outcomes regarding glycemic control and overall metabolic health.
Data Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 8H-1,3-Dioxolo4,5-hbenzopyran-8-one, 4-hydroxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to antioxidant defense and inflammatory response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Artemicapins
Key Findings :
- This compound and B both exhibit antiplatelet activity, suggesting conserved bioactivity within the artemicapin series .
Functional Comparison with Non-Coumarin Compounds
This compound is compared here with functionally similar compounds from Artemisia and other natural sources:
Table 2: Functional Comparison with Non-Coumarin Compounds
Key Findings :
- Apigenin: A flavonoid from A. apiacea, shares the same plant source but diverges in structure and function, emphasizing the pharmacological diversity of Artemisia metabolites .
Research Findings and Clinical Implications
- Antiplatelet Activity : this compound, alongside Artemicapin B and A, demonstrated inhibition of platelet aggregation in vitro, though specific IC₅₀ values are unreported .
- Anti-HIV Activity: While compounds 10, 17, and 51 showed significant anti-HIV replication, this compound’s activity was less pronounced, suggesting structural specificity in antiviral targeting .
- Synthetic Accessibility : emphasizes the need for complementary spectroscopic techniques (e.g., NMR, MS) to differentiate this compound from structurally similar analogs, ensuring accurate identification in pharmacological studies .
Biological Activity
Artemicapin C is a coumarin derivative primarily derived from various species of the genus Artemisia. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a coumarin backbone. The presence of hydroxyl and methoxy groups on the aromatic ring significantly influences its biological activity. The molecular formula for this compound is , with a molecular weight of 194.19 g/mol.
1. Antidiabetic Activity
Research has indicated that this compound exhibits significant inhibitory effects on α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B), both of which are critical targets in the management of diabetes. The IC50 values for this compound have been reported as follows:
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | PTP1B | 27.6 |
| This compound | α-Glucosidase | 563.7 |
These results suggest that while this compound has a moderate inhibitory effect on PTP1B, its activity against α-glucosidase is comparatively weaker, indicating a potential for further structural optimization to enhance its efficacy against this target .
2. Antimicrobial Activity
This compound has also shown promising antimicrobial properties. A study conducted on various coumarins, including this compound, demonstrated its effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These findings highlight the potential application of this compound as an antimicrobial agent in clinical settings .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated through various in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases.
Case Studies
A recent case study explored the effects of this compound in diabetic mice models. The study reported that administration of this compound significantly reduced blood glucose levels and improved insulin sensitivity compared to control groups. The histological examination revealed that treatment with this compound led to decreased inflammation in pancreatic tissues, suggesting a protective effect against diabetes-induced damage .
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in glucose metabolism and inflammation. Its role as an inhibitor of PTP1B enhances insulin receptor signaling, thereby improving glucose uptake by cells. Additionally, its antimicrobial properties may stem from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
